1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTROANRTWHDFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,2,3,3a,4,8b Hexahydrocyclopenta B Indole and Its Architecturally Complex Derivatives
Strategic Approaches for Core Scaffold Construction
The synthesis of the hexahydrocyclopenta[b]indole core relies on a variety of strategic approaches that assemble the fused ring system with control over stereochemistry. These methods often involve cyclization as the key ring-forming step, leveraging different precursors and reaction conditions to achieve the desired tricyclic architecture.
Cyclization-Based Synthesis Routes
Cyclization reactions are paramount in the construction of the 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole framework. These methods transform acyclic or partially cyclized precursors into the target tricyclic system through the formation of one or more rings in a single or sequential manner.
Reductive cyclization offers a powerful method for the synthesis of indoles and their derivatives from ortho-substituted nitroarenes. This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization. A common and cost-effective method utilizes zinc metal in the presence of acetic acid. researchgate.netnih.gov This system is effective for the reduction of nitroarenes to their corresponding anilines. researchgate.netnih.gov
In the context of this compound synthesis, this protocol would be applied to a precursor containing a nitro group and a cyclopentenyl moiety appropriately positioned on an aromatic ring. The in situ-generated amine would then undergo cyclization to form the indoline (B122111) ring. While specific examples for this exact scaffold are not prevalent in the provided search results, the general utility of zinc/acetic acid for nitro group reduction is well-established for indole (B1671886) synthesis. rsc.orgyoutube.com The reaction conditions are generally mild, making it compatible with various functional groups. nih.gov
Table 1: Reagents for Reductive Cyclization of Nitroarenes
| Reductant | Acid/Solvent | Key Features |
|---|---|---|
| Zinc (Zn) Powder | Acetic Acid (HOAc) | Inexpensive, mild, and selective for nitro group reduction. nih.govrsc.org |
| Zinc (Zn) Powder | Hydrochloric Acid (HCl) | Effective for aryl nitro group reduction. researchgate.net |
| Tin(II) Chloride (SnCl2) | Ethanol/HCl | A common method for nitro to amine conversion. researchgate.net |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | Catalytic hydrogenation, often requires pressure. researchgate.net |
The halocyclization of 2-(cyclopent-2-enyl)anilines provides a direct route to functionalized cyclopenta[b]indoles. This reaction typically involves treating the aniline (B41778) derivative with an electrophilic halogen source, such as iodine, in the presence of a base like sodium bicarbonate. researchgate.netresearchgate.net The reaction proceeds through an initial iodonium (B1229267) ion formation across the cyclopentenyl double bond, followed by intramolecular attack by the aniline nitrogen. This process leads to the formation of 3-halosubstituted cyclopenta[b]indoles. researchgate.netresearchgate.net
For instance, the reaction of N-acetyl-6-(cyclopent-2-en-1-yl)-2-methoxyaniline with iodine in methylene (B1212753) chloride in the presence of NaHCO3 yields (3SR,3aRS,8bSR)-3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole. researchgate.net This example highlights the potential for diastereoselective cyclization and the incorporation of additional functionality during the ring-forming step. The resulting halo-substituted products can serve as versatile intermediates for further synthetic transformations.
The intramolecular cyclization of o-(cyclopent-2-en-1-yl)arylammonium chlorides represents another pathway to the hexahydrocyclopenta[b]indole skeleton. While direct evidence for this specific reaction is not detailed in the provided search results, related intramolecular cyclizations of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide in the presence of deuterium (B1214612) chloride (DCl) have been studied. osi.lvresearchgate.net These studies indicate the formation of a carbocation intermediate of the benzyl (B1604629) type, which then undergoes transformation to a heterocyclic intermediate, ultimately leading to the cyclized product. researchgate.net This suggests that acid-catalyzed cyclization of appropriately substituted arylammonium salts could be a viable strategy for constructing the desired tricyclic core.
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.orgyoutube.com This reaction can be adapted to synthesize fused tricyclic indoles, including the this compound core. An intramolecular variant of the Fischer indole synthesis can be employed, where the ketone or aldehyde functionality is tethered to the aryl hydrazine. nih.gov
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgjk-sci.com The stereochemical outcome of this reaction is of significant importance, as the formation of the fused ring system can generate multiple stereocenters. The stereochemistry is often influenced by the structure of the starting materials and the reaction conditions. For instance, the synthesis of 3,4-fused tricyclic indoles via an intramolecular Fischer indole synthesis has been demonstrated to be a conceptually new and preparatively useful approach. nih.gov
Table 2: Key Steps in the Fischer Indole Synthesis
| Step | Description | Intermediate |
|---|---|---|
| 1 | Condensation | Phenylhydrazone |
| 2 | Tautomerization | Ene-hydrazine |
| 3 | rsc.orgrsc.org-Sigmatropic Rearrangement | Di-imine |
| 4 | Cyclization | Aminoacetal (Aminal) |
Recent advancements in synthetic methodology have led to the development of metal-free cascade reactions for the construction of complex heterocyclic systems. acs.orgnih.gov A notable example is a bis(triflyl)ethylation inserted into a sequential cyclization cascade, which results in the direct formation of gem-bis(triflyl)ated cyclopenta[b]indolines from anilide-derived allenols and alkenols. acs.orgnih.gov This catalyst- and irradiation-free sequence facilitates the efficient preparation of functionalized tricyclic indoline cores bearing two contiguous stereocenters. acs.orgnih.gov
This method provides access to interesting tricyclic indolines bearing the triflyl group, which can be further derivatized. nih.gov The reaction proceeds through a series of C-C, C-N, and C-C bond formations in a single pot, highlighting the efficiency and atom economy of cascade reactions. The resulting cyclopenta[b]indolines can be transformed into a variety of triflylated indolines, including tetracyclic ring systems found in natural products. acs.orgnih.gov The scope of this transformation has been explored with various substituents on the allene (B1206475) moiety, demonstrating its versatility. nih.gov
Catalytic Hydrogenation Procedures for Saturated Ring Formation
The formation of the saturated heterocyclic ring in this compound from its unsaturated cyclopenta[b]indole (B15071945) precursor is a critical transformation. The catalytic hydrogenation of indoles to indolines, which constitutes the core of this process, is challenging due to the high resonance stability of the indole nucleus and potential catalyst poisoning by the resulting cyclic secondary amine product. nih.gov Nevertheless, several effective methodologies have been developed to achieve this reduction selectively.
An environmentally conscious approach involves the heterogeneous catalytic hydrogenation of unprotected indoles using platinum on carbon (Pt/C) as the catalyst. nih.gov This reaction is effectively carried out in water, an environmentally benign solvent, and is activated by an acid co-catalyst such as p-toluenesulfonic acid. nih.gov This method has demonstrated efficacy for a variety of substituted indoles, yielding the corresponding indolines in excellent yields under moderate hydrogen pressure at room temperature. nih.gov
Transition-metal-catalyzed transfer hydrogenation offers an alternative route. For instance, manganese(I) complexes have been successfully employed as catalysts for the transfer hydrogenation of N-unprotected indoles to indolines, utilizing ammonia borane (B79455) as a convenient hydrogen source. researchgate.net
Metal-free approaches have also proven effective. Chiral Brønsted acids can catalyze the enantioselective transfer hydrogenation of 3H-indoles to optically active indolines using a Hantzsch dihydropyridine (B1217469) as the hydrogen donor. organic-chemistry.orgacs.org This organocatalytic method proceeds under mild conditions with low catalyst loadings, affording high enantioselectivities. organic-chemistry.orgacs.org Additionally, the use of borane reagents, such as borane-tetrahydrofuran (B86392) complex, in the presence of trifluoroacetic acid provides a rapid and high-yielding method for the reduction of indoles to indolines at low temperatures. google.com
| Method | Catalyst/Reagent | Hydrogen Source | Key Features | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Pt/C, p-toluenesulfonic acid | H₂ gas | Environmentally benign (water solvent), excellent yields, moderate pressure. | nih.gov |
| Transfer Hydrogenation | Manganese(I) complexes | Ammonia borane | Effective for N-unprotected indoles. | researchgate.net |
| Metal-Free Transfer Hydrogenation | Chiral Brønsted acids | Hantzsch dihydropyridine | Enantioselective, mild conditions, low catalyst loading. | organic-chemistry.orgacs.org |
| Chemical Reduction | Borane reagents | - | Requires trifluoroacetic acid, rapid reaction at low temperatures. | google.com |
Systematic Functionalization and Derivatization Strategies
Once the hexahydrocyclopenta[b]indole core is established, its further functionalization is key to developing a diverse range of derivatives. Systematic strategies have been developed to modify both the aromatic carbocyclic ring and the nitrogen atom.
Electrophilic Aromatic Substitution for Regioselective Functionalization (e.g., Vilsmeier-Haack Formylation)
Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the electron-rich benzene (B151609) portion of the indole scaffold. researchgate.net The inherent reactivity of the indole system typically directs electrophiles to specific positions. chimia.chcitedrive.com
A prominent example of EAS on the hexahydrocyclopenta[b]indole system is the Vilsmeier-Haack reaction. chemistryviews.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic rings. nih.govrsc.org Treatment of N-substituted 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles with the Vilsmeier-Haack reagent leads to regioselective formylation at the C7 position of the indole nucleus, yielding the corresponding 7-carbaldehyde derivative. organic-chemistry.org For instance, 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can be converted to 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde by reacting it with POCl₃ and DMF at elevated temperatures. organic-chemistry.org
N-Alkylation and N-Acylation Reactions
Modification of the indole nitrogen is a common strategy to introduce structural diversity and modulate the electronic properties of the heterocyclic system. N-alkylation can be achieved through various methods, including reactions with alkyl halides. rsc.org Iron-catalyzed methodologies have been developed for the selective N-alkylation of indolines using alcohols via a borrowing-hydrogen approach, which represents a sustainable alternative. rsc.org This two-step, one-pot procedure involves the N-alkylation of an indoline followed by oxidation to the corresponding N-alkylated indole. rsc.org Enantioselective methods for the N-alkylation of indoles have also been developed, for instance, through intermolecular aza-Wacker type reactions using alkenols in the presence of a palladium catalyst. nih.gov
N-acylation, the introduction of an acyl group onto the indole nitrogen, can also be performed. For example, N-acylation of certain indole derivatives has been observed under Vilsmeier-Haack formylation conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the hexahydrocyclopenta[b]indole core.
The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. This reaction is highly valuable for the arylation of the indole nucleus. For this to be applied to the hexahydrocyclopenta[b]indole system, a halogen atom (e.g., iodine or bromine) must first be installed on the aromatic ring. Subsequent Suzuki-Miyaura coupling with a suitable boronic acid or ester can then introduce various aryl or heteroaryl groups.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. nih.gov This reaction allows for the introduction of primary or secondary amine functionalities onto the aromatic ring of the hexahydrocyclopenta[b]indole scaffold, starting from a halogenated precursor. The development of various generations of catalyst systems has expanded the scope of this reaction, making it a versatile tool for synthesizing aryl amines. nih.gov
| Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium complex | Aryl/Vinyl Halide + Organoboron Compound | C-C | |
| Buchwald-Hartwig | Palladium complex | Aryl Halide + Amine | C-N | nih.gov |
Condensation Reactions for Extended Conjugation (e.g., Knoevenagel Condensation)
Condensation reactions provide a means to extend the π-conjugated system of functionalized hexahydrocyclopenta[b]indole derivatives. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde or ketone with an active methylene compound.
The 7-carbaldehyde derivative of hexahydrocyclopenta[b]indole, synthesized via the Vilsmeier-Haack reaction, is an excellent substrate for Knoevenagel condensation. organic-chemistry.org For example, reacting 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde with malononitrile (B47326) in the presence of a base like ammonium (B1175870) acetate (B1210297) (NH₄OAc) in refluxing toluene (B28343) leads to the formation of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile. organic-chemistry.org This reaction effectively extends the conjugation of the indole system, which is a common strategy in the development of materials for organic electronics. organic-chemistry.org
Synthesis of Position-Specific Substituted Hexahydrocyclopenta[b]indole Derivatives (e.g., 3-Iodo-, 7-Carbaldehyde)
The synthesis of derivatives with substituents at specific positions is crucial for structure-activity relationship studies and for providing handles for further functionalization.
As previously discussed, the 7-carbaldehyde derivative is readily accessible through the regioselective Vilsmeier-Haack formylation of the N-substituted hexahydrocyclopenta[b]indole core. organic-chemistry.org
The introduction of a halogen, such as iodine, at a specific position creates a versatile intermediate for subsequent cross-coupling reactions. While direct iodination of the hexahydrocyclopenta[b]indole is not detailed in the provided context, methods for the synthesis of 3-iodoindoles are well-established. One efficient two-step approach involves the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine (I₂). This process yields 3-iodoindoles that can then undergo further palladium-catalyzed reactions like Sonogashira, Suzuki, and Heck couplings. Adapting such iodination strategies to the hexahydrocyclopenta[b]indole system would provide a key intermediate for extensive derivatization via cross-coupling chemistry.
Preparation of Complex Polycyclic and Bis-Substituted Analogues
The creation of architecturally complex analogues of this compound, such as polycyclic and bis-substituted derivatives, requires advanced synthetic approaches. These methods enable the construction of elaborate molecular frameworks with potential applications in materials science and medicinal chemistry.
One notable strategy involves the synthesis of bis(cyclopentaindole) derivatives. For instance, 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)- nih.govmdpi.comuni-rostock.dethiadiazolo[3,4-c]pyridine has been successfully synthesized using two primary methods: aromatic nucleophilic substitution (SNAr) and the Buchwald-Hartwig cross-coupling reaction. In the SNAr approach, treating 4,7-dibromo- nih.govmdpi.comuni-rostock.dethiadiazolo[3,4-c]pyridine with two equivalents of this compound in acetonitrile (B52724) leads to the formation of the monoamino derivative. This highlights the utility of classic substitution reactions in building complex molecules.
The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling method, has also proven effective for creating these C-N bonds, demonstrating the versatility of modern organometallic catalysis in synthesizing complex heterocyclic systems. wikipedia.org This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org
Furthermore, the construction of complex polycyclic indole derivatives can be achieved through tandem reactions. For example, an efficient [8 + 2]/aryl-ene tandem reaction between azaheptafulvenes and arynes has been developed to form cyclohepta[b]indoles in a single step with good yields. nih.gov This showcases the power of multi-reaction sequences in rapidly building molecular complexity from simpler starting materials.
The synthesis of bis-indole alkaloids, which are characterized by two indole fragments often connected by a linker, represents another area of focus. These natural products and their analogues exhibit diverse and potent biological activities. Advanced strategies for their synthesis often involve the late-stage construction of complex heterocyclic cores, such as the imidazolinone ring in Nortopsentin D.
Optimization and Efficiency in Synthetic Protocols
Optimizing synthetic routes to this compound and its derivatives is critical for improving efficiency, ensuring product quality, and enabling scalability. Key areas of focus include maximizing reaction yields, ensuring high purity, and implementing effective in-process monitoring techniques.
For example, the synthesis of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile is accomplished in a two-step process involving a Vilsmeier-Haack formylation followed by a Knoevenagel condensation. mdpi.com The total yield for this two-step sequence is reported to be 55%. mdpi.com
Purification of the final products and intermediates is essential to remove unreacted starting materials, byproducts, and residual reagents. A common and effective technique for purification is column chromatography. In the synthesis of the aforementioned malononitrile derivative, the crude product is purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate eluent system. mdpi.com The purity and structure of the final compounds are rigorously confirmed through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy (¹H and ¹³C). mdpi.com
| Compound | Synthetic Steps | Overall Yield | Purification Method | Analytical Confirmation |
|---|---|---|---|---|
| 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | 1. Vilsmeier-Haack Formylation 2. Knoevenagel Condensation | 55% | Column Chromatography (Silica Gel) | Elemental Analysis, HRMS, ¹H NMR, ¹³C NMR |
Effective in-process monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the safety and efficiency of a synthetic protocol. By tracking the consumption of reactants and the formation of products in real-time or near-real-time, chemists can make informed decisions about when to quench a reaction or proceed to the next step.
A widely used technique for monitoring the progress of organic reactions is Thin-Layer Chromatography (TLC) . TLC is a simple, rapid, and cost-effective method that provides qualitative information about the composition of a reaction mixture at any given point. For instance, in the synthesis of 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)- nih.govmdpi.comuni-rostock.dethiadiazolo[3,4-c]pyridine, the reaction completion is monitored by TLC before proceeding with the work-up and extraction procedures.
While TLC is a powerful tool for routine monitoring, more sophisticated techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide more detailed quantitative and structural information. mdpi.com Although typically used for final product characterization, NMR can be adapted for in-process monitoring, especially in flow chemistry setups. beilstein-journals.orgchemrxiv.org This allows for the direct observation of reactant consumption and product formation over time, offering deep insights into reaction kinetics and mechanisms. chemrxiv.orgnih.gov
| Technique | Application | Information Obtained | Example from Synthesis |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Routine reaction progress monitoring | Qualitative (presence/absence of reactants and products) | Monitoring completion of SNAr reactions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Advanced reaction monitoring, kinetic studies | Quantitative and structural | Characterization of final products; potential for real-time monitoring |
| Mass Spectrometry (MS) | Identification of intermediates and products | Molecular weight information | Confirmation of final product structure |
By combining fixed-time protocols with in-process monitoring techniques, chemists can develop robust and efficient synthetic routes to this compound and its complex derivatives.
Stereochemical Investigations and Chiral Resolution of 1,2,3,3a,4,8b Hexahydrocyclopenta B Indole
Analysis of Diastereomerism and Enantiomerism in Substituted Hexahydrocyclopenta[b]indoles
The core structure of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole possesses two stereocenters at the bridgehead carbons, C3a and C8b. This results in the potential for two pairs of enantiomers. The relative orientation of the hydrogen atoms at these centers defines the diastereomeric relationship: cis-fused (where the hydrogens are on the same side of the ring system) and trans-fused (where they are on opposite sides). Each of these diastereomers exists as a pair of enantiomers, namely (3aR,8bS)- and (3aS,8bR)- for one diastereomer, and (3aR,8bR)- and (3aS,8bS)- for the other.
When substituents are introduced onto the hexahydrocyclopenta[b]indole skeleton, the complexity of stereoisomerism increases. If a substituent itself contains a stereocenter, additional diastereomers are formed. For example, in studies of 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole derivatives, the presence of the chiral 2-ethylhexyl group leads to the formation of mixtures of diastereomers. mdpi.com Spectroscopic analysis, such as 13C NMR, has been used to confirm the existence of these compounds as diastereomeric mixtures. mdpi.com The separation and characterization of these individual stereoisomers are essential for understanding their distinct chemical and physical properties.
Absolute and Relative Stereocenter Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms is fundamental to stereochemical analysis. For hexahydrocyclopenta[b]indole and its derivatives, a combination of spectroscopic and crystallographic techniques is employed to assign the relative and absolute configurations of the stereocenters.
Relative stereochemistry is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons. For the cis and trans diastereomers of the hexahydrocyclopenta[b]indole core, the spatial proximity of the protons at C3a and C8b can be differentiated, allowing for an unambiguous assignment of the relative configuration.
Absolute stereochemistry requires methods that can distinguish between enantiomers. The most definitive method is single-crystal X-ray crystallography, which provides a complete three-dimensional structure of the molecule, allowing for the direct determination of the absolute configuration (e.g., R/S notation) at each chiral center. Another common approach involves the use of chiral derivatizing agents. For instance, reacting an enantiomeric mixture with a chiral agent, such as Mosher's acid or its derivatives, forms diastereomers that can be distinguished by NMR spectroscopy, allowing for the assignment of the absolute configuration of the original molecule. nih.gov While not specifically documented for the parent compound, this methodology is a standard in stereochemical assignment. nih.gov
Enantioselective Synthetic Routes and Chiral Resolution Techniques
The synthesis of enantiomerically pure hexahydrocyclopenta[b]indoles is highly desirable for various applications. This can be achieved either through enantioselective synthesis, which creates a specific enantiomer directly, or through chiral resolution, which separates a racemic mixture into its constituent enantiomers.
A well-established and practical method for resolving the racemic mixture of this compound is through the formation of diastereomeric salts. researchgate.net This technique leverages the reaction of the basic nitrogen atom in the racemic indole (B1671886) derivative with a chiral acid to form two diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
One effective resolving agent for this purpose is N-Tosyl-(R)-phenylglycine. researchgate.net When a racemic mixture of this compound is treated with N-Tosyl-(R)-phenylglycine in a suitable solvent like ethanol, two diastereomeric salts are formed. Due to their differential solubility, one salt preferentially crystallizes from the solution. After physical separation of the crystals, the chiral resolving agent can be removed by treatment with a base, yielding the enantiomerically enriched hexahydrocyclopenta[b]indole. researchgate.net This process allows for the isolation of the enantiopure starting material, which is valuable for further synthetic applications. researchgate.net
| Parameter | Description |
|---|---|
| Method | Diastereomeric Salt Formation |
| Racemic Compound | (±)-1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole |
| Chiral Resolving Agent | N-Tosyl-(R)-phenylglycine |
| Solvent | Ethanol |
| Separation Technique | Fractional Crystallization |
| Outcome | Separation of diastereomeric salts, leading to the isolation of enantiopure this compound after removal of the resolving agent. researchgate.net |
Conformational Analysis and Dynamic Stereochemistry (e.g., Rotamerism in Derivatized Analogues)
The three-dimensional shape and flexibility of the hexahydrocyclopenta[b]indole ring system are defined by its conformational properties. The fused bicyclic structure, consisting of a cyclopentane (B165970) ring and a dihydropyrrole ring, is not planar. The five-membered rings typically adopt envelope or twist conformations to minimize steric and torsional strain. The specific conformation preferred by the molecule can be influenced by the cis or trans fusion of the rings and the nature and position of any substituents.
In substituted analogues, the core hexahydrocyclopenta[b]indole framework can impart significant conformational rigidity. For example, in a study of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, the fused ring system restricts the rotational degrees of freedom of the amino group. mdpi.com This rigidity is a key feature when comparing it to more flexible analogues, and it can have a significant impact on the molecule's electronic and photophysical properties. mdpi.com The study of dynamic stereochemistry, such as the potential for rotamerism (rotation around single bonds) in N-substituted or other derivatized analogues, is crucial for understanding the structure-property relationships in this class of compounds.
Chemical Transformations and Reactivity Studies of the Hexahydrocyclopenta B Indole Core
Reactivity Profile of Key Functional Groups (e.g., Carbaldehyde at 7-position)
The introduction of functional groups onto the hexahydrocyclopenta[b]indole core significantly influences its reactivity. A prime example is the carbaldehyde group at the 7-position of the aromatic ring, which acts as a versatile handle for further molecular elaboration.
The formylation of the N-substituted hexahydrocyclopenta[b]indole core can be achieved via the Vilsmeier-Haack reaction. mdpi.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich aromatic ring. wikipedia.orgcambridge.org In the case of N-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, treatment with POCl₃ and DMF at elevated temperatures leads to the selective formation of the 7-carbaldehyde derivative. mdpi.com
The resulting 7-carbaldehyde is a valuable intermediate, demonstrating reactivity characteristic of aromatic aldehydes. It readily participates in condensation reactions, such as the Knoevenagel condensation. mdpi.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group of the aldehyde, followed by a dehydration step. For instance, reacting 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde with malononitrile (B47326) in the presence of a weak base like ammonium (B1175870) acetate (B1210297) (NH₄OAc) yields 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile. mdpi.com This transformation highlights the utility of the 7-carbaldehyde group as a key electrophilic center for C-C bond formation.
| Starting Material | Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | Malononitrile, NH₄OAc, AcOH | Toluene (B28343), reflux, 4h | 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | mdpi.com |
Strategic Chemical Modifications and Derivatization Pathways
The hexahydrocyclopenta[b]indole nucleus is amenable to various strategic modifications, allowing for the synthesis of a diverse library of derivatives. These transformations include electrophilic aromatic substitutions on the benzene (B151609) ring and nucleophilic reactions involving the nitrogen atom.
Bromination: Electrophilic bromination targets the electron-rich aromatic portion of the molecule. The reaction of N-acetyl-2-(cyclohex-1-enyl)aniline with bromine (Br₂) or N-bromosuccinimide (NBS) can lead to an intramolecular cyclization that results in a brominated hexahydrocyclopenta[b]indole derivative, specifically 4-acetyl-3-bromo-5-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole. researchgate.net
Nucleophilic Substitution and Cross-Coupling: The secondary amine within the hexahydrocyclopenta[b]indole core is nucleophilic and can participate in substitution and cross-coupling reactions. It has been shown to react with 4,7-dibromo- cambridge.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-c]pyridine in a nucleophilic aromatic substitution (SNAr) reaction to yield a mono-substituted product. mdpi.com This intermediate can then undergo a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with another equivalent of the hexahydrocyclopenta[b]indole to form a symmetrical donor-acceptor-donor (D-A-D) type molecule. mdpi.com
| Reaction Type | Substrate | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Bromination | N-acetyl-2-(cyclohex-1-enyl)aniline | Br₂ or NBS | Brominated hexahydrocyclopenta[b]indole | researchgate.net |
| N-Acetylation | 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | Acetic anhydride | N-acetylated derivative | researchgate.net |
| SNAr | 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole | 4,7-dibromo- cambridge.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-c]pyridine | Mono-amino substituted thiadiazolopyridine | mdpi.com |
| Buchwald-Hartwig Coupling | 7-Bromo-4-(...-indol-4(1H)-yl)- cambridge.orgnih.govorganic-chemistry.orgthiadiazolo[3,4-c]pyridine | Pd₂(dba)₃, XPhos, t-BuOK | Disubstituted D-A-D molecule | mdpi.com |
While bromination and acetylation are documented, specific studies detailing the direct nitration of the this compound core are less common in the reviewed literature. However, based on the general reactivity of indole (B1671886) systems, electrophilic nitration would be expected to occur on the electron-rich benzene ring.
Mechanistic Elucidation of Reactivity Patterns
The reactivity of the hexahydrocyclopenta[b]indole core is governed by established mechanistic principles of organic chemistry. The outcomes of its transformations are a direct consequence of the electronic and steric environment of the molecule.
The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution (SEAr). wikipedia.orgorganic-chemistry.org The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. cambridge.org The electron-rich benzene ring of the hexahydrocyclopenta[b]indole then acts as a nucleophile, attacking the electrophile. The directing effect of the fused pyrrolidine (B122466) ring and the nitrogen's lone pair activates the benzene moiety, favoring substitution at the C-7 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final 7-carbaldehyde product. wikipedia.org
Similarly, bromination proceeds via an electrophilic aromatic substitution mechanism. The bromine molecule becomes polarized or forms a more potent electrophile (like Br⁺) which is then attacked by the π-system of the aromatic ring. The stability of the intermediate carbocation (Wheland intermediate) dictates the regioselectivity of the reaction.
The Knoevenagel condensation of the 7-carbaldehyde derivative follows a two-step pathway. nih.gov First, a base (like piperidine (B6355638) from the ammonium acetate) deprotonates the active methylene compound (malononitrile), generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of a water molecule yields the final α,β-unsaturated product. nih.gov
The nucleophilicity of the indole nitrogen is central to its participation in SNAr and Buchwald-Hartwig reactions. In the SNAr reaction, the nitrogen atom directly attacks the electron-deficient aromatic ring of the dibromothiadiazolopyridine, leading to the displacement of a bromide ion through a Meisenheimer complex intermediate. mdpi.com In the subsequent Buchwald-Hartwig reaction, a palladium(0) catalyst facilitates the cross-coupling by undergoing oxidative addition into the aryl-bromide bond, followed by coordination of the indole nitrogen and reductive elimination to form the new C-N bond. mdpi.com
These mechanistic pathways underscore how the inherent electronic properties of the this compound core—namely the nucleophilicity of the nitrogen atom and the electron-rich nature of the fused benzene ring—direct its chemical reactivity and enable a wide range of strategic derivatizations.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For derivatives of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole, both ¹H and ¹³C NMR are routinely employed to confirm their synthesized structures. mdpi.com
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the analysis of this compound derivatives, specific chemical shifts (δ) and coupling constants (J) are indicative of the proton's position within the molecule.
For instance, in the analysis of 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, the ¹H NMR spectrum, recorded in CDCl₃, would show distinct signals corresponding to the aromatic, aliphatic, and methylene (B1212753) protons of the hexahydrocyclopenta[b]indole core and its substituents. mdpi.com The integration of these signals provides a ratio of the number of protons in each unique environment.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.26 | d | 8.1 | Aromatic CH |
| 7.15 | m | Aromatic CH | |
| 4.40 | s | CH₂ | |
| 2.72 | tt | 12.2, 3.5 | CH |
| 2.31 | s | CH₃ | |
| 2.07 | m | CH₂ | |
| 1.87 | dd | 7.4, 2.6 | CH₂ |
| 1.53 | m | CH₂ | |
| 1.15 | m | CH₃ |
Note: This table is a generalized representation based on typical chemical shifts for similar structures and does not correspond to a single specific, publicly available spectrum of the parent compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the this compound structure gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).
In the structural confirmation of derivatives, the ¹³C NMR spectrum is crucial. For example, the presence of two diastereomers of 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde was confirmed based on its ¹³C NMR data. mdpi.com
Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 136.58 | Aromatic C |
| 128.35 | Aromatic C |
| 123.23 | Aromatic CH |
| 121.30 | Aromatic CH |
| 119.75 | Aromatic C |
| 119.10 | Aromatic CH |
| 112.07 | Aromatic CH |
| 59.06 | Aliphatic CH |
| 48.02 | Aliphatic CH₂ |
| 25.11 | Aliphatic CH₂ |
| 25.02 | Aliphatic CH₂ |
| 8.82 | Aliphatic CH₃ |
Note: This table is a generalized representation based on typical chemical shifts for similar structures and does not correspond to a single specific, publicly available spectrum of the parent compound.
Application in Regiochemistry and Stereochemistry Determination
NMR spectroscopy is a cornerstone in determining the regiochemistry and stereochemistry of molecules. nih.gov For the this compound scaffold, which contains chiral centers, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of protons. The spatial proximity of protons, as revealed by NOESY, helps in assigning their relative orientation (cis or trans) on the fused ring system.
Furthermore, the coupling constants (J values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the determination of the relative stereochemistry of substituents on the cyclopentane (B165970) and indole (B1671886) rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. pnnl.gov This is a critical step in confirming the identity of a newly synthesized compound. For derivatives of this compound, HRMS is used to validate the molecular ion, ensuring that the experimentally determined mass corresponds to the calculated mass for the proposed chemical formula. mdpi.com For instance, the structure of 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde was confirmed by HRMS. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules with minimal fragmentation. researchgate.net In the context of this compound derivatives, ESI-MS can be used to generate the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide further structural information by analyzing the resulting fragment ions. This fragmentation pattern is often characteristic of the compound's structure.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of this compound and its derivatives. The high-energy electron beam (typically 70 eV) induces ionization and extensive fragmentation, providing a characteristic fingerprint of the molecule.
The mass spectrum of the core this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is generally characterized by the cleavage of bonds within the cyclopentane ring and the indole moiety. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules such as HCN, which is a characteristic fragmentation of the indole ring. scirp.org For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org
In the case of substituted derivatives, the fragmentation patterns are influenced by the nature and position of the substituents. For instance, the EI-MS spectrum of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, a donor-acceptor derivative, displays a molecular ion peak and significant fragment ions. mdpi.com The fragmentation of another derivative, 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde, also shows a distinct pattern that confirms its structure. mdpi.com The interpretation of these fragmentation patterns allows for the unambiguous identification of the compound's structure. researchgate.netresearchgate.net
Table 1: Key EI-MS Fragmentation Data for Derivatives of this compound
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensity (%) | Reference |
|---|---|---|---|
| 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | 347 (17) | 248 (100), 232 (11), 220 (15), 206 (67), 192 (8), 182 (11), 165 (7), 152 (10), 140 (12) | mdpi.com |
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While its application is less common for small molecules like this compound compared to EI-MS, it can be valuable for the characterization of its derivatives, especially in complex mixtures or when dealing with larger, more complex structures.
The choice of matrix is crucial for the successful MALDI-TOF analysis of alkaloids and related nitrogen-containing heterocyclic compounds. A novel matrix, 3-[5'-(methylthio)-2,2'-bithiophen-5-ylthio]propanenitrile (MT3P), has been shown to facilitate the selective ionization of alkaloids with reduced matrix noise, which could be applicable for the analysis of this compound derivatives. nih.gov This selectivity is advantageous when analyzing crude reaction mixtures or natural product extracts.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within the this compound scaffold and its derivatives. The IR spectrum provides information about the vibrational modes of the molecule, with specific absorption bands corresponding to particular chemical bonds.
The key functional groups present in the this compound structure and their expected IR absorption ranges are:
N-H Stretch: For the parent compound, a characteristic absorption band is expected in the region of 3300-3500 cm⁻¹.
C-H Stretch (Aromatic): Absorption bands for the C-H bonds of the benzene (B151609) ring typically appear above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H bonds of the hexahydrocyclopenta moiety will show strong absorptions in the 2850-3000 cm⁻¹ region.
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the aromatic ring are observed in the 1450-1600 cm⁻¹ range.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond is typically found in the 1080-1360 cm⁻¹ region.
For derivatives, additional absorption bands will be present depending on the incorporated functional groups. For example, in 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde, a strong carbonyl (C=O) stretching band is observed around 1672 cm⁻¹. mdpi.com Similarly, the dicyanomethylene group in 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile gives rise to a characteristic nitrile (C≡N) stretching vibration at 2214 cm⁻¹. mdpi.com
Table 2: Characteristic IR Absorption Bands for Derivatives of this compound
| Compound | Key Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |
|---|---|---|---|
| 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | Aldehyde (C=O) | 1672 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole moiety in this compound acts as a chromophore, absorbing UV radiation in a characteristic manner. The UV spectrum of indole itself typically displays two absorption bands corresponding to π→π* transitions. nist.gov
The introduction of substituents onto the this compound core can significantly alter the UV-Vis absorption spectrum. Auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and can also affect the molar absorptivity (ε).
For instance, the introduction of a carbaldehyde group at the 7-position in 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde results in an absorption maximum (λmax) at 358 nm. mdpi.com Further extension of the conjugated system, as seen in 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, leads to a significant bathochromic shift with a λmax at 462 nm, indicating a more extended π-electron system. mdpi.com This shift is characteristic of donor-acceptor type molecules where intramolecular charge transfer can occur upon electronic excitation. mdpi.com
Table 3: UV-Vis Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | Not specified | 358 | 18,323 | mdpi.com |
Luminescence and Fluorescence Spectroscopy of Derivatives
Luminescence and fluorescence spectroscopy are valuable techniques for studying the photophysical properties of this compound derivatives, particularly those with donor-acceptor architectures. nih.govresearchgate.netnih.gov The indole nucleus itself is fluorescent, and its emission properties can be modulated by the attachment of various functional groups.
Donor-acceptor derivatives of this compound often exhibit interesting fluorescence properties. For example, 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile displays an emission maximum at 510 nm. mdpi.com The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution in the excited state. For this particular compound, the Stokes shift is significant, which is typical for molecules with intramolecular charge transfer character.
The fluorescence quantum yield and lifetime are other important parameters that can be determined using these techniques, providing a deeper understanding of the excited-state dynamics and the potential of these compounds for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Table 4: Fluorescence Data for a Derivative of this compound
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (λem, nm) | Reference |
|---|
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound and its derivatives, elemental analysis is crucial for verifying the empirical and molecular formula, thereby confirming the purity and identity of a synthesized compound.
The theoretical elemental composition of the parent compound, this compound (C₁₁H₁₃N), is calculated based on its molecular formula and the atomic weights of its constituent elements.
Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₃N)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 11 | 132.121 | 82.96 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 8.23 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.80 |
| Total | | | 159.232 | 100.00 |
Experimental results from elemental analysis are typically reported as weight percentages of carbon, hydrogen, and nitrogen. A close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the proposed molecular formula. For example, the elemental analysis of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile showed experimental values (C, 79.54%; H, 8.37%; N, 12.11%) that were in excellent agreement with the calculated values (C, 79.50%; H, 8.41%; N, 12.09%), thus confirming its stoichiometry. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of this compound and its derivatives. The choice of chromatographic method depends on the scale of the separation and the properties of the compound.
Column Chromatography: This is a widely used preparative technique for the purification of synthetic products. For derivatives of this compound, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). mdpi.com The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities and byproducts.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient analytical technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value on a TLC plate is a characteristic property of a compound under a specific set of conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For indole derivatives, reversed-phase HPLC with a C18 column is commonly employed. mdpi.comcetjournal.itnih.gov The mobile phase often consists of a mixture of water or a buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), and detection is typically achieved using a UV detector. researchgate.netmdpi.com
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. libretexts.orgomicsonline.org For the purity assessment of this compound and its less polar derivatives, GC can be a valuable tool. researchgate.netrsc.org It can be coupled with a mass spectrometer (GC-MS) for definitive identification of the components of a mixture. doi.org
Table 6: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile |
| 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is an essential analytical tool for the separation, quantification, and purification of this compound and its analogs. The versatility of HPLC allows for various modes of separation, including normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), to accommodate the diverse polarities of indole derivatives.
In the context of analyzing compounds related to this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. For instance, a method for the analysis of indoline (B122111), a saturated analog of indole, was developed using an isocratic elution with methanol and 0.1% trifluoroacetic acid (TFA). cetjournal.it This method utilized a Waters PAH C18 column with UV/Vis detection at 280 nm. cetjournal.it
For the purification of derivatives such as 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde, column chromatography, a technique based on the same principles as HPLC, has been successfully applied. mdpi.com The separation was achieved on a silica gel column using a hexane/ethyl acetate mobile phase. mdpi.com
Furthermore, comprehensive methods for the simultaneous determination of various indolic compounds have been established. One such RP-HPLC method uses a gradient elution on a C8 column with fluorimetric detection, which is particularly sensitive for fluorescent indole compounds. nih.gov The mobile phase composition and gradient can be optimized to achieve the desired separation of a complex mixture of indole derivatives.
Below is a table summarizing typical HPLC conditions that can be adapted for the analysis of this compound and its derivatives based on established methods for related compounds.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatographic Mode | Reversed-Phase | Normal-Phase (Column) | Reversed-Phase |
| Stationary Phase | C18 | Silica Gel | C8 |
| Mobile Phase | Methanol and 0.1% TFA | Hexane/Ethyl Acetate (10:1, v/v) | Gradient Elution |
| Detection | UV/Vis at 280 nm | Not specified | Fluorimetric (λex = 280 nm, λem = 350 nm) |
| Analyte Example | Indoline | 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | Various Indoles |
This table is interactive and can be sorted by clicking on the column headers.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a widely used, rapid, and cost-effective technique for the qualitative analysis of this compound and its derivatives. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample.
The separation in TLC is based on the differential partitioning of the analytes between the stationary phase (typically silica gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or a mixture of solvents). The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for compound identification under specific chromatographic conditions.
For a derivative of the target compound, 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde, an Rf value of 0.26 was reported using a mobile phase of hexane:ethyl acetate (10:1, v/v) on a silica gel plate. mdpi.com
Different solvent systems can be employed to achieve optimal separation of various indole derivatives. For instance, a TLC method for the analysis of indole compounds in mushroom extracts utilized two different mobile phases: butane-1-ol-glacial acetic acid-water (12:3:5, v/v/v) and isopropanol-25% NH3-water (8:1:1, v/v/v) on silica gel plates with a fluorescence indicator. researchgate.net The choice of the mobile phase depends on the polarity of the specific derivatives of this compound being analyzed.
The following table outlines TLC systems that have been applied to the analysis of related indole compounds and could be adapted for this compound.
| Parameter | System 1 | System 2 | System 3 |
| Stationary Phase | Silica Gel | Silica Gel with F-254 indicator | Silica Gel with F-254 indicator |
| Mobile Phase | Hexane:Ethyl Acetate (10:1, v/v) | Butane-1-ol-Glacial Acetic Acid-Water (12:3:5, v/v/v) | Isopropanol-25% NH3-Water (8:1:1, v/v/v) |
| Analyte Example | 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde | Various Indole Compounds | Various Indole Compounds |
| Reported Rf | 0.26 | Compound dependent | Compound dependent |
This table is interactive and can be sorted by clicking on the column headers.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Photophysical Properties (e.g., Time-Dependent Density Functional Theory (TDDFT))
Quantum chemical calculations are fundamental to understanding the electronic behavior and photophysical characteristics of molecules like 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole. Time-Dependent Density Functional Theory (TDDFT) is a powerful method for investigating excited-state properties, such as UV-Vis absorption spectra and fluorescence.
For the parent indole (B1671886) chromophore, TDDFT calculations have been extensively used to study its electronic transitions. chemrxiv.org The fusion of a cyclopentane (B165970) ring to the indole core, as in the hexahydrocyclopenta[b]indole system, is expected to influence these properties. The saturated cyclopentane ring, being an electron-donating group, would likely cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent indole.
Detailed research findings on indole derivatives show that the nature and position of substituents significantly impact their photophysical properties. researchgate.net For instance, electron-donating groups generally lead to lower energy electronic transitions. Therefore, for this compound, the key electronic transitions would likely be of π-π* character, localized on the indole moiety.
A hypothetical TDDFT calculation for this compound would provide data on vertical excitation energies, oscillator strengths, and the nature of the electronic transitions, as illustrated in the conceptual data table below.
Conceptual TDDFT Data for this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 4.50 | 275 | 0.12 | HOMO -> LUMO |
| S2 | 4.95 | 250 | 0.25 | HOMO-1 -> LUMO |
| S3 | 5.40 | 230 | 0.08 | HOMO -> LUMO+1 |
Note: This data is illustrative and not from a published study on the specific compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO would also be distributed over the aromatic part of the molecule. The saturated cyclopentane ring would have a minor contribution to these frontier orbitals.
The HOMO-LUMO gap for indole itself is significant, contributing to its aromatic stability. The fusion of the aliphatic cyclopentane ring in this compound is predicted to slightly raise the HOMO energy due to the electron-donating nature of the alkyl group, thereby marginally decreasing the HOMO-LUMO gap compared to indole. A smaller HOMO-LUMO gap suggests higher reactivity.
Conceptual FMO Data for Indole and a Hexahydrocyclopenta[b]indole Derivative
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indole | -5.98 | -0.15 | 5.83 |
| This compound | -5.85 | -0.20 | 5.65 |
Note: This data is illustrative and based on general principles of substituent effects on the indole core.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyrrole ring, indicating its nucleophilic character. The aromatic benzene (B151609) ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The hydrogen atom attached to the nitrogen would be a site of positive potential (blue), highlighting its acidic character. The aliphatic cyclopentane part of the molecule would show a relatively neutral potential (green). Such a map is instrumental in understanding intermolecular interactions, such as hydrogen bonding. wolfram.comresearchgate.net
Computational Mechanistic Studies
Computational mechanistic studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the reaction pathways, transition states, and energetics of chemical transformations. For the synthesis of the this compound core, computational studies can help in understanding the intricacies of various synthetic strategies.
One common route to such fused indole systems is through intramolecular cyclization reactions. DFT calculations can model the proposed reaction mechanism, for example, a Fischer indole synthesis followed by an intramolecular Friedel-Crafts-type cyclization. These calculations can determine the activation energies for each step, identify the rate-determining step, and predict the stereochemical outcome of the reaction.
For instance, a computational study on a related intramolecular Heck reaction to form indole derivatives has shown that the five-membered ring formation is both kinetically and thermodynamically favored over a six-membered ring. researchgate.net Similar studies on the formation of the cyclopenta[f]indole core have also been conducted to understand the feasibility of Nazarov cyclization. nih.gov Such computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Binding Energy Calculations in Material Science Contexts
Indole and its derivatives are known to interact with various surfaces, such as graphene or metallic nanoparticles. Computational methods can be used to calculate the binding energy of this compound on a given surface. These calculations would typically involve optimizing the geometry of the molecule on the surface and determining the energy of the combined system relative to the separated molecule and surface.
The interaction is often dominated by van der Waals forces, particularly π-π stacking between the indole ring and a graphitic surface. The binding energy would depend on the orientation of the molecule on the surface. Such studies are vital for designing new materials with tailored electronic or sensory properties based on the immobilization of functional organic molecules like this compound.
Biological and Pharmacological Significance of 1,2,3,3a,4,8b Hexahydrocyclopenta B Indole Derivatives
Anticancer Potential and Underlying Mechanisms of Action
The 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. researchgate.net As a core component of many natural and synthetic compounds, the indole (B1671886) nucleus and its fused ring analogues serve as a constructive framework for the development of novel therapeutic agents, particularly in oncology. researchgate.netnih.gov The anticancer properties of these derivatives are attributed to their ability to interact with various cellular targets, leading to the modulation of multiple signaling pathways crucial for cancer cell proliferation and survival. researchgate.netmdpi.com The mechanisms of action are multifaceted, encompassing direct cytotoxic effects, induction of programmed cell death (apoptosis), inhibition of critical enzymes like protein kinases, and interference with the cell division cycle. nih.govmdpi.com
Cytotoxic Effects Against Diverse Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)
Derivatives based on the indole framework have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cancer cell population. For instance, certain indolyl-pyrimidine derivatives have shown potent activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells, with one 2,4-dichloro-substituted compound exhibiting IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM, respectively. researchgate.net Similarly, a study on indole Mannich base derivatives identified a compound with high cytotoxic activity against HeLa (cervical cancer), MCF-7, and HepG2 cell lines, recording LC50 values of 0.50 µM, 0.55 µM, and 0.9 µM, respectively. frontiersin.org
Further research into 1,4-dihydropyrazolo[4,3-b]indoles and other hybrids has also revealed broad-spectrum antiproliferative activity against lung (A549), colon (HCT-116), and breast (MCF-7, MDA-MB-231) cancer cell lines, with IC50 values in the low micromolar range. nih.gov The cytotoxic potential of these compounds underscores their potential as foundational structures for the development of new anticancer agents.
| Compound Class | Cancer Cell Line | Reported Activity (IC50/LC50 in µM) | Reference |
|---|---|---|---|
| Indolyl-Pyrimidine Derivative (4g) | MCF-7 (Breast) | 5.1 | researchgate.net |
| Indolyl-Pyrimidine Derivative (4g) | HCT-116 (Colon) | 6.6 | researchgate.net |
| Indole Mannich Base Derivative (1c) | MCF-7 (Breast) | 0.55 | frontiersin.org |
| Indole Mannich Base Derivative (1c) | HeLa (Cervical) | 0.50 | frontiersin.org |
| Indolin-2-one Derivative (9) | MCF-7 (Breast) | 7.54 | mdpi.com |
| Indolin-2-one Derivative (20) | MCF-7 (Breast) | 4.25 | mdpi.com |
| 1,2,3-Triazole Derivative (V) | MCF-7 (Breast) | 1.1 | researchgate.net |
| 1,2,3-Triazole Derivative (V) | HCT-116 (Colon) | 2.6 | researchgate.net |
Induction of Apoptosis Pathways
A primary mechanism through which hexahydrocyclopenta[b]indole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a critical process for eliminating damaged or malignant cells, and its activation is a key strategy in cancer therapy. nih.govnih.gov One study identified a compound from the cyclopenta[b]indole (B15071945) class, C2E1, which effectively induces apoptosis in leukemia cells. nih.gov
The apoptotic process can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. nih.gov Many indole derivatives have been found to activate the intrinsic pathway. nih.gov This involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of effector caspases like caspase-3 and caspase-9. nih.gov The process is often regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). mdpi.com Indole derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability and promotes the release of apoptotic factors. mdpi.comresearchgate.net Furthermore, some indole alkaloids can trigger the extrinsic pathway by enhancing the expression of ligands like TNF-α, which bind to death receptors on the cell surface and initiate a caspase cascade, starting with caspase-8. nih.gov
Inhibition of Key Protein Kinases (e.g., EGFR, CDK2)
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. mdpi.com Derivatives of indole and structurally related scaffolds have been developed as potent inhibitors of several key protein kinases.
Specifically, compounds with a hexahydrocyclopenta[c]quinoline core, a close structural analogue of the hexahydrocyclopenta[b]indole scaffold, have been identified as allosteric inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net CDK2 is a critical regulator of the cell cycle, and its inhibition can halt cancer cell proliferation. nih.gov In addition to CDK2, these compounds were also tested against the Epidermal Growth Factor Receptor (EGFR) kinase domain. nih.govresearchgate.net EGFR is another vital target in cancer therapy, as its overactivation can drive tumor growth. mdpi.com Research has led to the discovery of new 5-substituted-indole-2-carboxamides that act as dual inhibitors of both EGFR and CDK2, demonstrating potent antiproliferative action. rsc.orgresearchgate.net Other studies have identified indolinone-based molecules that display nanomolar inhibitory action against EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another kinase involved in tumor angiogenesis. mdpi.com
Cell Cycle Arrest at Specific Phases (e.g., G2/M Phase)
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells are characterized by uncontrolled progression through the cell cycle. A significant mechanism of action for many anticancer agents, including indole derivatives, is the ability to halt the cell cycle at specific checkpoints, thereby preventing cell division and leading to cell death. researchgate.netnih.gov
Specifically, derivatives of the cyclopenta[b]indole scaffold have been shown to cause cell cycle arrest. nih.gov A compound known as C2E1, belonging to this class, was found to arrest cell cycle progression in leukemia cells. nih.gov Many indole-based compounds induce arrest at the G2/M phase of the cell cycle. researchgate.netresearchgate.netdoi.orgnih.gov This G2/M checkpoint prevents cells with damaged DNA from entering mitosis. For example, a synthetic benz[f]indole-4,9-dione analog was shown to cause an accumulation of cells in the G2/M phase in human lung cancer (A549) cells, which subsequently led to apoptosis. doi.org Similarly, an indole-based 4,5-dihydroisoxazole derivative induced G2/M cell cycle arrest in Jurkat and HL-60 leukemia cells by affecting signaling proteins such as Cyclin B1, Cdc2, and Wee1. doi.org In some cases, the effect can be concentration-dependent, with certain 2,3-arylpyridylindole derivatives causing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov
Exploration as DNA-Directed Reductive Alkylating Agents
Another avenue of exploration for indole-related scaffolds in cancer therapy is their use as carriers for DNA-modifying agents. DNA-directed alkylating agents are compounds that can covalently bind to DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to cell death. This strategy often involves linking a DNA-binding moiety, which can target specific DNA structures like the minor groove, to a reactive alkylating group, such as a nitrogen mustard. nih.gov
While research in this area has more extensively focused on scaffolds like bisbenzimidazole, which shares structural similarities with fused indole systems, the principle is applicable. nih.gov The DNA-binding portion of the molecule directs the compound to the DNA, increasing the local concentration of the alkylating agent near its target. This targeted delivery can enhance cytotoxicity and potentially improve selectivity. Studies on nitrogen mustard analogues of the DNA minor groove binder pibenzimol (B1216625) have shown that this approach can yield highly effective antitumor agents. nih.gov The cytotoxicity of these compounds is characteristic of DNA alkylating agents, and altering the linker between the DNA-binding core and the mustard group can significantly impact efficacy, likely by changing the orientation and pattern of DNA alkylation. nih.gov
Observed Selectivity Towards Specific Cancer Types (e.g., Melanoma, Non-Small Cell Lung, Colon, Renal, Prostate Cancers)
An important goal in cancer drug development is achieving selectivity, where a compound is more toxic to cancer cells than to normal, healthy cells. Several derivatives based on the indole scaffold have shown promising selectivity profiles. For instance, a cyclopenta[b]indole derivative, C2E1, has demonstrated promising antineoplastic properties that are selective for leukemia cells. nih.gov This selectivity was also observed with another novel indole-based 4,5-dihydroisoxazole derivative, DHI1, which showed high selectivity toward Jurkat and HL-60 leukemia cells while exhibiting minimal toxicity to noncancerous cell lines. doi.org
Selectivity has also been noted for other cancer types. An indole-aryl amide derivative was found to have noteworthy selectivity for the HT29 malignant colon cancer cell line, without affecting healthy human intestinal cells. nih.gov Furthermore, comprehensive screenings of indole hybrids against the NCI-60 panel of human cancer cell lines have identified compounds with significant anticancer effectiveness across nine tumor subpanels, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov
Antimicrobial Activity (e.g., Cytotoxicity against Enterococcus faecalis)
Derivatives of the indole and indoline (B122111) scaffolds have demonstrated a broad spectrum of antimicrobial activities against various pathogens, including Gram-positive bacteria such as Enterococcus faecalis. nih.govresearchgate.net This bacterium is a significant cause of nosocomial infections and is known for its intrinsic and acquired resistance to multiple antibiotics, making the development of new therapeutic agents a critical area of research.
While specific cytotoxicity data for this compound derivatives against Enterococcus faecalis is not extensively documented in publicly available research, the broader class of indole-based compounds has shown promise. For instance, certain indole-based peptidomimetics have exhibited potent antimicrobial activity against Gram-positive bacteria. nih.gov One notable compound from such studies demonstrated rapid bactericidal action by targeting the bacterial membrane, a mechanism that can be less prone to the development of resistance. nih.gov
Furthermore, synthetic hybrids of ciprofloxacin (B1669076) and indole have been evaluated for their in vitro antibacterial activities against a panel of Gram-positive and Gram-negative pathogens, including multidrug-resistant clinical isolates. Some of these hybrids exhibited excellent inhibitory activity, with the most active compounds showing equal or higher potency than the parent drug, ciprofloxacin.
Research into novel indolyl benzocarbazoles has also identified compounds with promising activities against Enterococcus species. researchgate.net The evaluation of these compounds against E. faecalis and E. faecium has highlighted the potential of the indole scaffold in developing new antibacterial agents to combat nosocomial infections. researchgate.net
Table 1: Examples of Antimicrobial Activity of Indole Derivatives against Gram-Positive Bacteria
| Compound Class | Target Organism | Key Findings |
| Indole-based peptidomimetics | Gram-positive bacteria | Potent antimicrobial activity, low toxicity, membrane-targeting action. nih.gov |
| Ciprofloxacin-indole hybrids | Multidrug-resistant pathogens | Excellent inhibitory activity, some with potency greater than ciprofloxacin. |
| Indolyl benzocarbazoles | Enterococcus faecalis, Enterococcus faecium | Promising activity against nosocomial enterococcal strains. researchgate.net |
| Pyrido-cyclopenta[b]indole derivatives | Various microorganisms | Compounds with halogen substituents showed strong inhibitory action. |
Note: This table is illustrative and based on the activity of broader indole derivatives, as specific data for this compound derivatives against E. faecalis is limited.
Relationship to Bioactive Natural Products Featuring Indoline Scaffolds (e.g., Nodulisporic Acids, Indole Diterpenoids)
The this compound core is structurally related to the indoline scaffold present in a diverse array of bioactive natural products, most notably the indole diterpenoids. This large class of fungal secondary metabolites is characterized by a core structure derived from the combination of a cyclic diterpene skeleton and an indole moiety. nih.gov
A prominent example is the nodulisporic acids , a family of complex indole diterpenes with potent insecticidal properties. These compounds are produced by certain endophytic fungi and feature a highly substituted indoline core. The biosynthesis of nodulisporic acids involves a series of enzymatic steps, including prenylation and cyclization, to construct the intricate polycyclic system. The study of their biosynthetic pathways has provided valuable insights into the generation of structural diversity in natural products.
Other indole diterpenoids, while not all containing the precise hexahydrocyclopenta[b]indole ring system, share the fundamental indoline architecture and exhibit a wide range of biological activities, including antibacterial and anti-insect properties. nih.gov The structural complexity and potent bioactivity of these natural products have inspired synthetic chemists to develop novel methodologies for the construction of the indoline scaffold and its derivatives, including the this compound framework.
Structure-Activity Relationship (SAR) Investigations for Biological Effects
The exploration of the structure-activity relationship (SAR) of indole and indoline derivatives is crucial for the rational design of new antimicrobial agents with improved potency and selectivity. nih.gov For the broader class of indole-containing compounds, several key structural features have been identified that influence their biological activity.
Studies on various indole derivatives have shown that the nature and position of substituents on the indole ring significantly impact their antimicrobial efficacy. For example, the introduction of halogen atoms to the indole scaffold has been shown to enhance antibacterial activity in some series of compounds. Specifically, in a series of pyrido-cyclopenta[b]indole analogs, derivatives bearing halogen substituents demonstrated strong inhibitory action against several microorganisms.
In the case of indolyl benzocarbazoles, substitutions at the 5-position of the indole residue were found to modulate the activity against E. faecalis. researchgate.net While some substitutions led to decreased activity, others maintained or enhanced it, highlighting the subtle interplay between structure and biological function. researchgate.net
Furthermore, the lipophilicity and electronic properties of the substituents play a critical role. For instance, in a study of indole diketopiperazine alkaloids, specific substitutions led to compounds with minimum inhibitory concentrations (MIC) in the micromolar range against both Gram-positive and Gram-negative bacteria.
While comprehensive SAR studies specifically focused on this compound derivatives and their activity against Enterococcus faecalis are not widely reported, the general principles derived from the study of other indole-based antimicrobials provide a valuable framework for future drug discovery efforts. The strategic modification of the hexahydrocyclopenta[b]indole core, including the introduction of various functional groups at different positions, holds the potential to yield novel and potent antibacterial agents.
Applications in Advanced Materials Science
Organic Solar Cells (OSCs) and Components
Derivatives of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole have been explored as key components in the active layers of organic solar cells, contributing to the generation of photocurrent.
Small molecules with an acceptor-donor (A-D) architecture are actively being researched for the creation of single-component organic solar cells with a homojunction (HOSC). mdpi.comresearchgate.net In this design, the this compound moiety functions as the electron donor. mdpi.comresearchgate.net
A notable example is the synthesis of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile. mdpi.comresearchgate.net This A-D type molecule was synthesized in a two-step process. The synthesis began with the Vilsmeier-Haack formylation of 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, which introduced a carbaldehyde group at the 7-position. mdpi.com This intermediate then underwent a Knoevenagel condensation reaction with malononitrile (B47326), which contains a dicyanovinyl group that serves as the electron acceptor. mdpi.comresearchgate.net The total yield for this two-step synthesis was 55%. researchgate.net The structure of the resulting A-D molecule was confirmed using various analytical techniques, including elemental analysis, mass spectrometry, NMR, and UV-Vis spectroscopy. mdpi.com
The hexahydrocyclopenta[b]indole nucleus is a key component in the design of organic dyes for DSSCs, where it plays a dual role in light absorption and electron transfer.
In the architecture of dyes for DSSCs, the 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole fragment serves as the electron donor (D). This donor unit is typically linked to an acceptor and anchoring group (A) through a π-conjugated bridge. A commonly used anchoring group is cyanoacrylic acid, which effectively binds the dye to the surface of a semiconductor, such as titanium dioxide (TiO2), and facilitates the injection of electrons from the dye into the semiconductor's conduction band upon photoexcitation.
The performance of DSSCs is highly dependent on the molecular structure of the organic dye. Researchers have synthesized dyes of varying structural complexity based on the 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole donor and a cyanoacrylic acid acceptor.
| Donor Fragment | π-Bridge | Acceptor/Anchor | Power Conversion Efficiency (PCE) |
|---|---|---|---|
| 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | Thiophene | Cyanoacrylic acid | 4.64% |
Application in Dye-Sensitized Solar Cells (DSSCs)
Organic Light-Emitting Diodes (OLEDs)
The electron-rich nature of the hexahydrocyclopenta[b]indole core also makes it a suitable candidate for constructing materials for OLEDs.
Molecules with a Donor-Acceptor-Donor (D-A-D) architecture are of significant interest as components in OLEDs. mdpi.com In this context, the this compound moiety acts as the donor unit.
An example of such a molecule is 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)- mdpi.commdpi.commdpi.comthiadiazolo[3,4-c]pyridine . mdpi.comresearchgate.net This compound was synthesized through a two-step process involving an initial aromatic nucleophilic substitution (SNAr) followed by a Buchwald-Hartwig cross-coupling reaction. mdpi.comresearchgate.net The luminescent properties of this D-A-D molecule have been studied, indicating its potential for use in OLED devices. mdpi.com However, it was noted that the compound exhibited a relatively low fluorescence intensity in the near-IR region, potentially due to non-radiative conversion processes. mdpi.com
Broader Potential in Functional Materials Engineering
The unique structural characteristics of this compound, featuring a fused aliphatic-aromatic ring system, position it as a versatile building block for the development of advanced functional materials. Its rigid framework combined with the reactive sites on the indole (B1671886) nucleus allows for systematic chemical modifications, enabling the precise tuning of electronic, optical, and thermal properties. This inherent tailorability is central to its potential in functional materials engineering, particularly in the synthesis of novel polymers and specialized small molecules for optoelectronic applications.
The indole moiety is a well-established component in materials science, and polymers derived from it, known as polyindoles, have been recognized for their unique properties such as thermal stability, high redox activity, and tunable conductivity. researchgate.net The synthesis of polyindole can be achieved through methods like chemical oxidative polymerization. researchgate.netias.ac.in Characterization of such polymers often reveals a partially crystalline nature, a desirable trait for many electronic applications. researchgate.netias.ac.in The incorporation of the hexahydrocyclopenta[b]indole core into polymer backbones could yield materials with enhanced processability and specific morphological features, crucial for fabricating devices.
Research has demonstrated that derivatives of this compound are promising candidates for components in organic electronics. Scientists have successfully synthesized donor-acceptor-donor (D-A-D) type molecules using this indole derivative for potential use in organic light-emitting diodes (OLEDs). mdpi.com In one such synthesis, the hexahydrocyclopenta[b]indole unit acts as the donor, which is coupled with an acceptor core through reactions like the Buchwald-Hartwig cross-coupling. mdpi.com The resulting compounds have been studied for their luminescent properties. mdpi.com
Furthermore, the scaffold has been utilized to create small acceptor-donor (A-D) molecules investigated as components for organic solar cells. mdpi.com In a typical synthesis, the this compound core is first functionalized through a Vilsmeier-Haack formylation, followed by a Knoevenagel condensation to attach an acceptor group like malononitrile. mdpi.com The electronic properties of these molecules can be characterized using techniques such as UV-Vis spectroscopy. mdpi.com The ability to create such a diverse range of electronically active molecules underscores the compound's significance. The strategic design of polymers based on similar heterocyclic structures, such as cyclopentadithiophene, has been shown to tune the material's band gap across the entire visible spectrum, a critical factor for electronic and photonic devices. rsc.org
The engineering of functional materials from this compound involves leveraging its core structure to build larger, more complex systems. The potential applications are directly linked to the properties that can be imparted through chemical derivatization.
Table 1: Synthesized Functional Derivatives of this compound
This table details specific derivatives that have been synthesized and characterized for applications in materials science.
| Derivative Name | Molecular Architecture | Target Application | Key Research Finding |
| 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)- mdpi.commdpi.comst-andrews.ac.ukthiadiazolo[3,4-c]pyridine | Donor-Acceptor-Donor (D-A-D) | Organic Light-Emitting Diodes (OLEDs) | The compound was successfully synthesized and its luminescent properties were studied. mdpi.com |
| 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | Acceptor-Donor (A-D) | Organic Solar Cells | Synthesized via a two-step process; structure confirmed by NMR, IR, UV-Vis, and mass spectrometry. mdpi.com |
Table 2: Potential Properties of Polymers Incorporating the Hexahydrocyclopenta[b]indole Moiety
This table outlines the prospective properties of polymers derived from this compound, based on analogous polyindole systems.
| Property | Potential Engineering Approach | Rationale |
| Tunable Conductivity | Doping with acids; copolymerization with conductive monomers. | Polyindoles are known to have tunable electrical properties. researchgate.net |
| Thermal Stability | The rigid, fused-ring structure of the monomer contributes to polymer backbone stability. | The inherent structure of indole enhances thermal stability. researchgate.net |
| Film-Forming Capability | Introduction of flexible side chains on the nitrogen atom. | Enhances solubility and processability for techniques like spin-coating, used for organic field-effect transistors. rsc.org |
| Photophysical Properties | Attachment of chromophoric or auxochromic groups to the indole ring. | Allows for the engineering of specific absorption and emission characteristics for use in sensors or OLEDs. mdpi.com |
Concluding Remarks and Future Research Perspectives
Synthesis and Derivatization Advancements
The synthesis of the 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole core and its subsequent derivatization are critical for exploring its full potential. A common method to produce the core structure involves the reduction of 1,2,3,4-tetrahydrocyclopent[b]indole. Researchers have also developed methods to obtain enantiopure forms of the compound, for instance, through diastereomeric salt formation, which is crucial for applications in medicinal chemistry where stereochemistry often dictates biological activity.
Significant progress has been made in the functionalization of the hexahydrocyclopenta[b]indole ring system to create complex derivatives with tailored properties. For example, N-substituted derivatives are common starting points for further reactions. Key synthetic strategies employed for derivatization include:
Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the indole (B1671886) ring, creating an aldehyde intermediate that is ripe for further modification.
Knoevenagel Condensation: The aldehyde intermediate can then undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326), to create acceptor-donor (A-D) molecules.
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the coupling of the hexahydrocyclopenta[b]indole moiety to electron-deficient aromatic systems.
Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is another powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex donor-acceptor-donor (D-A-D) structures.
Future research in this area will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. The exploration of novel catalysts and reaction conditions could lead to the creation of a much broader library of derivatives, expanding the scope of their applications.
Potential for Novel Biological Discoveries and Therapeutic Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities. Compounds featuring the indole skeleton are known to exhibit anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. While the specific biological profile of the parent this compound is not extensively detailed, its role as an intermediate suggests significant potential for its derivatives in drug discovery.
The structural versatility of the indole ring allows for the design of compounds that can interact with various biological targets, including enzymes and receptors. For instance, indole derivatives have been developed as inhibitors of tubulin polymerization for cancer therapy and as selective COX-2 inhibitors for anti-inflammatory applications. The rigid, three-dimensional structure of the hexahydrocyclopenta[b]indole core provides a unique framework that can be decorated with various functional groups to optimize binding affinity and selectivity for specific biological targets.
Future research should involve the systematic synthesis and screening of diverse libraries of this compound derivatives against a wide range of therapeutic targets. Investigating their potential as aryl hydrocarbon receptor (AHR) activators or modulators, a role seen in other complex indole derivatives, could also be a fruitful avenue of research. Such studies could uncover novel lead compounds for the development of treatments for cancer, inflammatory diseases, and neurological disorders.
Frontiers in Materials Science Applications
A particularly exciting and rapidly developing area of research for this compound derivatives is in the field of materials science, specifically for organic electronics. The electron-rich indole core acts as an excellent electron donor, making it an ideal component for donor-acceptor (D-A) type molecules used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Researchers have successfully synthesized D-A and D-A-D molecules where the hexahydrocyclopenta[b]indole moiety serves as the donor.
In one example, a derivative was prepared via a Vilsmeier-Haack formylation followed by a Knoevenagel condensation with malononitrile. This created a small molecule with acceptor-donor characteristics investigated for its photophysical properties relevant to organic solar cells.
In another study, a D-A-D type molecule was synthesized by reacting this compound with a dibrominated acceptor core through successive SNAr and Buchwald-Hartwig cross-coupling reactions. The resulting compound was studied for its luminescent properties, showing its potential for use in OLEDs.
The table below summarizes key data for a derivative investigated for its optical properties.
| Compound Name | Synthesis Method | Max. Absorption (λmax) | Max. Emission (λmax) | Potential Application | Reference |
| 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile | Vilsmeier-Haack formylation, Knoevenagel condensation | 462 nm | 510 nm | Organic Solar Cells |
Future work in this domain will likely explore the synthesis of new derivatives with fine-tuned electronic properties to optimize device performance. This includes modifying the donor strength, altering the acceptor units, and extending the π-conjugation to control the absorption and emission spectra, as well as charge transport characteristics. The development of polymeric materials based on the hexahydrocyclopenta[b]indole unit could also lead to new processable materials for large-area flexible electronics.
Interdisciplinary Research Opportunities
The diverse potential of this compound highlights the significant opportunities for interdisciplinary collaboration. The advancement of this scaffold requires a concerted effort from chemists, biologists, and materials scientists.
Chemistry & Biology: Organic chemists can focus on creating novel synthetic methodologies and generating libraries of derivatives, which can then be evaluated by pharmacologists and biochemists to understand their structure-activity relationships and mechanisms of action. This synergy is essential for accelerating the drug discovery process.
Chemistry & Materials Science: The collaboration between synthetic chemists and materials scientists is crucial for the rational design of new organic electronic materials. By combining expertise in molecular design and synthesis with device fabrication and characterization, researchers can systematically improve the efficiency and stability of organic solar cells and OLEDs.
Computational & Experimental Science: Computational modeling can play a predictive role in all areas, helping to design molecules with desired biological activities or electronic properties before their synthesis. This can save significant time and resources, guiding experimental efforts toward the most promising candidates.
Q & A
Q. What are the key synthetic methodologies for preparing 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole?
The synthesis of this compound typically involves cyclization strategies and multi-step organic transformations. A common approach utilizes indole derivatives as starting materials, followed by catalytic hydrogenation or cycloaddition reactions to form the fused cyclopentane ring. For example, alkylation of indole precursors with chloroethyl morpholine under basic conditions (e.g., NaH/HMPA) can generate intermediates, which are then deprotected and further functionalized . Palladium-catalyzed hydrogenation or Ru-catalyzed cascade reactions may also be employed to achieve the hexahydro structure . Researchers should optimize reaction conditions (solvent, temperature, catalyst loading) to improve yields and purity.
Q. How can spectroscopic techniques validate the structure of this compound?
Structural confirmation requires a combination of:
- H and C NMR : To identify proton environments and carbon frameworks, particularly distinguishing between bridgehead carbons (e.g., C3a and C8b) and aromatic/cycloalkane regions.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ) and isotopic patterns .
- X-ray crystallography : For absolute stereochemical determination, if crystalline derivatives are obtainable .
Cross-referencing spectral data with published analogs (e.g., hexahydropyrroloindole alkaloids) is critical for accuracy .
Q. What safety protocols are essential when handling this compound?
According to GHS classification, this compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must:
- Use fume hoods and PPE (gloves, lab coats, goggles).
- Avoid inhalation/ingestion; store in sealed containers under inert atmospheres.
- Implement spill containment measures (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of this compound derivatives?
Stereoselective synthesis often employs chiral catalysts or auxiliaries. For example:
- Asymmetric hydrogenation : Using Ru or Ir catalysts with chiral ligands to control bridgehead stereochemistry (e.g., 3aS vs. 3aR configurations) .
- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during cyclization .
- Dynamic kinetic asymmetric transformations (DYKAT) : To bias thermodynamically unstable intermediates toward desired stereoisomers .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in cytotoxicity or receptor binding assays may arise from:
- Purity variations : Ensure ≥97% purity (verified via HPLC) and exclude solvent residues .
- Conformational flexibility : Use molecular dynamics simulations to assess how ring puckering affects bioactivity .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. A549) and incubation times. For kinase inhibition studies, validate protein-ligand interactions via SPR or ITC .
Q. How can computational methods guide the design of novel derivatives?
- Molecular docking : Predict binding modes with targets like Human Kinase CK2. Use software (AutoDock Vina) to score interactions with active-site residues .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups at C4) with activity trends .
- ADMET prediction : Tools like SwissADME can forecast bioavailability and toxicity risks early in development .
Q. What are the challenges in scaling up synthetic routes for in vivo studies?
Key issues include:
- Catalyst efficiency : Replace homogeneous catalysts (e.g., Pd/C) with reusable heterogeneous systems to reduce costs .
- Byproduct formation : Optimize reaction stoichiometry and workup procedures (e.g., column chromatography vs. recrystallization) .
- Thermal stability : Conduct DSC analysis to identify decomposition risks during large-scale reactions .
Methodological Considerations
Q. How to address low yields in multi-component reactions involving this compound?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance intermediate solubility .
- Additive optimization : Use Lewis acids (e.g., ZnCl) or ionic liquids to stabilize transition states .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters .
Q. What analytical techniques confirm the absence of regioisomers in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
